![molecular formula C17H19FN2O3 B5567353 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-fluorophenyl)urea](/img/structure/B5567353.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-fluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(4-fluorophenyl)urea” is a urea derivative. Urea derivatives are often used in medicinal chemistry due to their biological activities . The presence of the 3,4-dimethoxyphenyl and 4-fluorophenyl groups could potentially influence the compound’s properties and biological activity.
Wissenschaftliche Forschungsanwendungen
Molecular Aggregation and Photophysical Properties
Research by Ricks et al. (2004) introduced an N,N′-diaryl urea model system to investigate aggregation phenomena in poly(phenyleneethynylenes) (PPEs). They studied how structural modifications, such as methylation, influence the molecular conformation and photophysical behavior, providing insights into the design of materials with tailored optical properties (Ricks et al., 2004).
Synthetic Applications
Smith et al. (2013) demonstrated the utility of N,N-dimethylurea derivatives in directed lithiation reactions. This work highlights the potential of such urea compounds in the efficient synthesis of complex organic molecules, showcasing their role in enhancing synthetic strategies (Smith et al., 2013).
Antifungal Activity
Mishra et al. (2000) investigated the antifungal properties of N-(4-fluorophenyl) ureas, demonstrating their potential in agricultural applications. Their study correlated the structural features of these compounds with fungitoxic action, suggesting a pathway for the development of new antifungal agents (Mishra et al., 2000).
Corrosion Inhibition
Mistry et al. (2011) evaluated the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives on mild steel. Their work indicates the potential of these compounds in protecting metals against corrosion, particularly in acidic environments (Mistry et al., 2011).
Fluorescent Molecular Probes
Diwu et al. (1997) synthesized fluorescent solvatochromic dyes incorporating urea derivatives. These compounds exhibit strong solvent-dependent fluorescence, making them suitable for developing sensitive fluorescent probes for biological and chemical sensing applications (Diwu et al., 1997).
Antibacterial and Antifungal Agents
Zheng et al. (2010) synthesized N-alkyl substituted urea derivatives and evaluated their antibacterial and antifungal activities. Their findings suggest the potential of these compounds as antimicrobial agents, with specific derivatives showing promising activity against various pathogens (Zheng et al., 2010).
Wirkmechanismus
The mechanism of action of this compound would depend on its biological target. Urea derivatives can have a wide range of biological activities, including as enzyme inhibitors, receptor agonists or antagonists, and more . Without specific experimental data, it’s not possible to predict the mechanism of action of this particular compound.
Eigenschaften
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3/c1-22-15-8-3-12(11-16(15)23-2)9-10-19-17(21)20-14-6-4-13(18)5-7-14/h3-8,11H,9-10H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDORHXOUGIPOIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)NC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}carbonohydrazonoyl)-2,3-dimethoxybenzoic acid](/img/structure/B5567304.png)
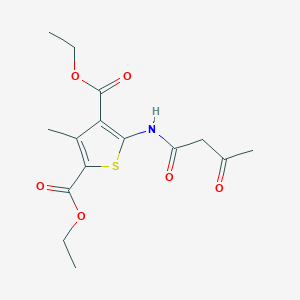
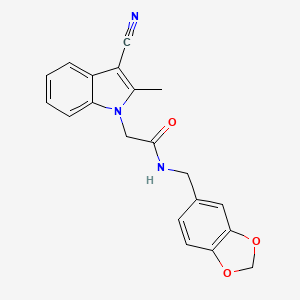
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5567326.png)
![8-[4-(2-furyl)benzoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5567333.png)
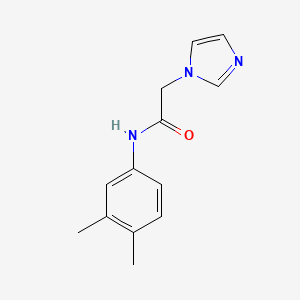
![2-(3-fluorophenyl)-N-methyl-N-[(5-methylisoxazol-3-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5567342.png)
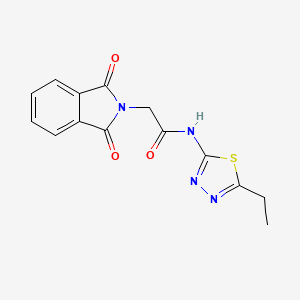
![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-3-thienyl)carbonyl]piperidine](/img/structure/B5567360.png)
![N-[3-(dimethylamino)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5567365.png)
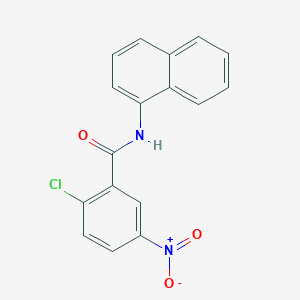
![2-[(2,2-dimethylpropanoyl)amino]-N-phenylbenzamide](/img/structure/B5567373.png)
![4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5567386.png)